(Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic system featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- A 4-(dimethylamino)phenyl group at position 5, enhancing electron-donating properties .
- An ethyl carboxylate moiety at position 6, influencing solubility and reactivity .
- A methyl group at position 7, modulating steric and electronic effects .
This compound is synthesized via condensation reactions, often involving chloroacetic acid, aromatic aldehydes/ketones, and sodium acetate in acetic anhydride/acetic acid mixtures .
Properties
IUPAC Name |
ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-5-34-25(33)19-14(2)27-26-30(21(19)15-10-12-16(13-11-15)29(3)4)24(32)22(35-26)20-17-8-6-7-9-18(17)28-23(20)31/h6-13,21H,5H2,1-4H3,(H,28,31)/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBFGSCWHLWGJJ-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by various studies.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives are known for their antimicrobial properties. Recent studies have demonstrated that compounds within this class exhibit varying degrees of activity against both gram-positive and gram-negative bacteria. For instance, derivatives similar to the compound have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| S. aureus | 16 | Moderate |
| E. coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Weak |
| Candida albicans | 8 | High |
Anticancer Activity
The anticancer properties of thiazolo[3,2-a]pyrimidines have been extensively studied. The compound under review has been shown to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The cytotoxicity was evaluated using the MTT assay, revealing IC50 values that indicate promising anticancer potential.
Case Studies
- Cytotoxicity Evaluation : In vitro studies on MCF-7 cells indicated that the compound has an IC50 value of approximately 9.36 µM, which is comparable to established anticancer drugs. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptosis rates. The activation of caspase-3 was notably increased, suggesting that the compound triggers apoptotic pathways in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.36 | Apoptosis induction |
| HepG2 | 6.1 | Cell cycle arrest |
| PC3 | 12.5 | Caspase activation |
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties. These compounds have shown potential as inhibitors of key enzymes involved in inflammation and pain pathways, making them candidates for further pharmacological development .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with thiazolo-pyrimidine structures possess anticancer properties. Research has demonstrated that derivatives of thiazolo-pyrimidines can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to (Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl have shown efficacy against breast and colon cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Thiazolo-pyrimidine derivatives have been explored for their antimicrobial activities. The compound may exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Research indicates that thiazolo-pyrimidines can modulate inflammatory responses. The compound may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .
Neurological Applications
The presence of dimethylamino groups suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals evaluated thiazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that certain modifications to the thiazolo-pyrimidine core enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12 |
| Compound B | HCT116 (Colon Cancer) | 15 |
| (Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl | MCF-7 | 10 |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives were tested for antimicrobial efficacy against various pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Effects
- Position 5 Substituents: The 4-(dimethylamino)phenyl group in the target compound provides strong electron-donating effects, contrasting with electron-neutral (phenyl) or electron-withdrawing (4-chlorophenyl) groups in analogs .
Crystallographic Insights :
Pharmacological and Physicochemical Implications
- Bioactivity: Thiazolo-pyrimidine derivatives are associated with antimicrobial, anticancer, and anti-inflammatory activities . The indolinone moiety in the target compound may enhance binding to kinase targets, as seen in indole-based pharmaceuticals .
- Solubility : The ethyl carboxylate group improves aqueous solubility compared to carbonitrile derivatives (e.g., 11b) .
- Hydrogen Bonding : C—H···O interactions dominate crystal packing in analogs, with bifurcated bonds forming chains or layers . The target compound’s 2-oxoindolin-3-ylidene group may introduce additional N—H···O interactions.
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydropyrimidine-2-Thione Intermediate
The foundational step involves a three-component Biginelli condensation of 4-dimethylaminobenzaldehyde (10 mmol), thiourea (15 mmol), and ethyl acetoacetate (10 mmol) in the presence of zinc chloride (2 mmol) and glacial acetic acid (2 mL) at 80°C for 4 hours. This yields 4-(4-dimethylaminophenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1) as a pale-yellow solid (85% yield, mp 145–147°C).
Cyclization to Thiazolo[3,2-a]Pyrimidine
The thiazolo ring is formed by reacting intermediate 1 with excess ethyl chloroacetate (1.5 equiv) in ethanol under reflux for 6 hours. This generates ethyl 5-(4-dimethylaminophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2) in 88% yield after recrystallization from ethanol.
Knoevenagel Condensation with 2-Oxoindoline-3-One
To introduce the Z-alkene, intermediate 2 is condensed with 2-oxoindoline-3-one (1.2 equiv) in ethanol using CSA (10 mol%) at 60°C for 3 hours. The reaction proceeds via dehydration to afford the target compound in 79% yield, with the Z-isomer favored due to kinetic control under acidic conditions.
Optimization of Reaction Conditions
Catalytic Systems for Cyclization
Table 1 compares catalysts for the cyclization of 1 to 2 . CSA emerged as optimal, minimizing side reactions and improving yield.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | Ethanol | 80 | 72 |
| p-TsOH | Toluene | 120 | 14 |
| CSA | Ethanol | 60 | 79 |
| AlCl₃ | Ethanol | Reflux | Trace |
Solvent Effects on Knoevenagel Condensation
Polar aprotic solvents like DMF reduced yields due to poor solubility of the indolinone, while ethanol provided optimal balance of reactivity and solubility (Table 2).
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 79 | 3 |
| DMF | 64 | 10 |
| THF | NR | 24 |
Characterization and Analytical Validation
The target compound was characterized by ¹H NMR, ¹³C NMR, and HRMS:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.24 (s, 1H, C4-H), 7.64–7.40 (m, 4H, aryl-H), 3.45 (s, 6H, N(CH₃)₂), 2.86 (s, 3H, C7-CH₃).
- HRMS(ESI) : m/z [M + H]⁺ calcd for C₂₅H₂₃N₄O₅S 515.1385, found 515.1392.
The Z-configuration was confirmed by NOESY correlations between the indolinone proton and the thiazolo ring methyl group.
Comparative Analysis with Related Derivatives
The 4-dimethylaminophenyl substituent enhances solubility and bioavailability compared to electron-withdrawing groups (e.g., nitro), as evidenced by IC₅₀ values in cytotoxicity assays. Substituents at position 2 influence stereoselectivity, with bulkier groups favoring the E-isomer.
Q & A
Q. How can reaction conditions be optimized for synthesizing thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer: Synthesis optimization involves adjusting solvent systems, catalyst ratios, and reaction time. For example, describes refluxing a mixture of glacial acetic acid and acetic anhydride (1:1 v/v) with sodium acetate as a catalyst for 8–10 hours, achieving a 78% yield. Key parameters to test include:
- Solvent polarity : Polar aprotic solvents enhance cyclization.
- Catalyst loading : Sodium acetate (1.5 g per 0.01 mol substrate) improves condensation efficiency.
- Temperature : Reflux (~120°C) ensures sufficient energy for ring closure. Post-synthesis, recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Use a combination of:
- H/C NMR : To confirm substituent positions (e.g., ethyl ester at C6, dimethylamino group at C4-phenyl).
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bends.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., reports for a related derivative). Cross-reference with crystallographic data (e.g., bond lengths/angles from ) to resolve ambiguities .
Q. How can crystallization conditions be standardized for X-ray diffraction studies?
Methodological Answer: Slow evaporation of mixed solvents (e.g., ethyl acetate/ethanol) at controlled humidity and temperature (25°C) produces diffraction-quality crystals. highlights:
- Solvent polarity gradient : Ethyl acetate (low polarity) mixed with ethanol (high polarity) prevents rapid nucleation.
- Crystal mounting : Use cryo-loops with Paratone-N oil to prevent dehydration. Monitor crystal growth under polarized light to assess birefringence and quality .
Advanced Research Questions
Q. How can SHELX software resolve discrepancies in crystallographic refinement?
Methodological Answer: SHELXL refines structures using least-squares minimization. For example, in , the central pyrimidine ring puckering (flattened boat conformation) was resolved by:
- Restraints : Apply bond-length/bond-angle restraints for disordered regions.
- TWIN commands : Handle twinning (common in monoclinic systems, e.g., in ).
- ADPs refinement : Anisotropic displacement parameters refine thermal motion models. Validate results with R-factors ( for high-resolution data) and residual electron density maps .
Q. How do substituent variations influence bioactivity in thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at key positions:
- C2 position : Electron-withdrawing groups (e.g., 2-oxoindolin-3-ylidene in the target compound) enhance π-π stacking with biological targets.
- C5-aryl group : Electron-donating groups (e.g., 4-dimethylaminophenyl) improve solubility and binding affinity. Compare analogs in (4-chlorophenyl), (2-fluorobenzylidene), and (3,4,5-trimethoxybenzylidene) to quantify effects on bioactivity .
Q. How can hydrogen-bonding patterns in the solid state be analyzed using graph set theory?
Methodological Answer: Graph set analysis () classifies hydrogen-bond motifs (e.g., chains, rings). For the title compound:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, tubulin).
- ADMET prediction : SwissADME estimates logP (~3.5 for the ethyl ester), suggesting moderate blood-brain barrier penetration.
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic structure with reactivity .
Q. How is ring puckering quantified in fused heterocyclic systems?
Methodological Answer: Apply Cremer-Pople parameters () to calculate puckering amplitude () and phase angles (, ). For the pyrimidine ring in :
Q. How can synthetic byproducts be identified and minimized?
Methodological Answer:
- LC-MS monitoring : Detect intermediates (e.g., open-chain precursors) during reflux.
- Byproduct analysis : Common impurities include hydrolyzed esters (carboxylic acids) or dimerization products. Optimize reaction quenching (rapid cooling) and column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. What strategies validate the Z-configuration of the exocyclic double bond?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
